Rehmaglutin D

Description

Properties

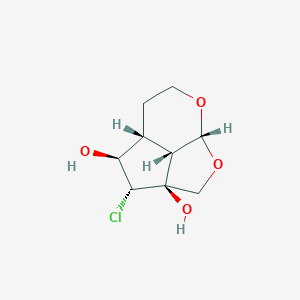

IUPAC Name |

(1R,4S,5R,6S,7R,11S)-5-chloro-2,10-dioxatricyclo[5.3.1.04,11]undecane-4,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClO4/c10-7-6(11)4-1-2-13-8-5(4)9(7,12)3-14-8/h4-8,11-12H,1-3H2/t4-,5-,6+,7-,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZRLVSQPBQNQB-FJYMVOSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2C3C1C(C(C3(CO2)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]2[C@H]3[C@@H]1[C@@H]([C@H]([C@]3(CO2)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Rehmaglutin D: A Technical Guide to its Discovery, Origin, and Biological Significance in Rehmannia glutinosa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rehmaglutin D, an iridoid glycoside found in the medicinal plant Rehmannia glutinosa, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and known biological activities of this compound. Detailed experimental protocols for its extraction, isolation, and quantification are presented, alongside an exploration of its modulation of key signaling pathways implicated in inflammation. This document aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Origin

Initial Identification

This compound was first isolated and identified as a constituent of the rhizomes of the Vietnamese variety of Rehmannia glutinosa Libosch[1]. Its structure was elucidated using mass and NMR spectroscopy[1]. It is one of several iridoid compounds, including rehmaglutins A, B, and C, that have been identified in this plant species[2][3]. The chemical structure of this compound is characterized by a chlorinated iridoid skeleton.

Biosynthesis in Rehmannia glutinosa

Iridoids, including this compound, are monoterpenoids synthesized in plants through a complex series of enzymatic reactions. The biosynthesis of the iridoid backbone in Rehmannia glutinosa primarily follows the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for the production of the universal isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

Transcriptome analysis of Rehmannia glutinosa has identified putative genes involved in the iridoid biosynthesis pathway[1][4]. Key enzymes in this pathway include 1-deoxy-D-xylulose-5-phosphate synthase (DXS), 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), geranyl pyrophosphate synthase (GPPS), geraniol 10-hydroxylase (G10H), and 10-hydroxygeraniol oxidoreductase (10HGO)[5]. An iridoid oxidase, a cytochrome P450 enzyme, has also been identified as a key rate-limiting enzyme in the biosynthesis of iridoid glycosides in this plant[2]. The expression of these enzymes shows tissue specificity and is correlated with the accumulation of iridoids in different parts of the plant, particularly in the leaves and roots[5].

The following diagram illustrates the general workflow for identifying genes involved in iridoid biosynthesis in Rehmannia glutinosa.

Physicochemical Properties and Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, this section summarizes the available information on related compounds and extracts from Rehmannia glutinosa to provide context for researchers.

| Parameter | Value | Reference |

| DPPH Radical Scavenging Activity (IC50) of R. glutinosa Extracts | ||

| Unprocessed Commercial Root Extract | > 1000 µg/mL | [6][7] |

| Processed Commercial Root Extract | 780.5 µg/mL | [6][7] |

| Processed in vitro Regenerated Root Extract | 745.2 µg/mL | [6][7] |

| Nitric Oxide (NO) Production Inhibition by R. glutinosa Extracts (at 200 µg/mL) | ||

| Unprocessed Commercial Root Extract | ~15% inhibition | [6] |

| Processed Commercial Root Extract | ~45% inhibition | [6] |

| Processed in vitro Regenerated Root Extract | ~50% inhibition | [6] |

| Catalpol Content in R. glutinosa Roots | Tends to increase with root diameter. | [8] |

| Iridoid Glycoside Content in R. glutinosa | Highest in roots and leaves at growth stage III. | [5] |

Experimental Protocols

Extraction and Isolation of Iridoid Glycosides from Rehmannia glutinosa

The following is a general protocol for the extraction and isolation of iridoid glycosides, which can be adapted for the specific isolation of this compound.

3.1.1. Materials and Reagents

-

Dried and powdered rhizomes of Rehmannia glutinosa

-

Methanol (analytical grade)

-

Ethanol (analytical grade)

-

Water (deionized)

-

Macroporous adsorption resin (e.g., D101)

-

Alumina for column chromatography

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate, chloroform, methanol)

3.1.2. Extraction Procedure

-

Ultrasonic/Microwave-Assisted Extraction: Macerate the powdered rhizomes with 70-80% ethanol. Perform extraction using an ultrasonic or microwave-assisted method to enhance efficiency.

-

Solvent Removal: Filter the extract and concentrate under reduced pressure to obtain a crude extract.

-

Ethanol Precipitation: Dissolve the crude extract in water and add ethanol to a final concentration of 80% to precipitate polysaccharides. Centrifuge to remove the precipitate.

-

Solvent Partitioning: Concentrate the supernatant and partition sequentially with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to fractionate the extract based on polarity. Iridoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

3.1.3. Isolation and Purification

-

Macroporous Resin Chromatography: Apply the enriched fraction to a macroporous resin column. Wash with water to remove sugars and other highly polar impurities. Elute the iridoid glycosides with a gradient of ethanol in water (e.g., 20-80%).

-

Alumina and Silica Gel Column Chromatography: Further purify the iridoid glycoside-containing fractions using alumina and silica gel column chromatography. Elute with a gradient of solvents such as chloroform-methanol or ethyl acetate-methanol.

-

Crystallization: Concentrate the purified fractions containing this compound and induce crystallization to obtain the pure compound.

The following diagram outlines the general workflow for the extraction and isolation of iridoid glycosides.

Quantification of this compound by HPLC-MS/MS

A validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method is recommended for the accurate quantification of this compound in biological matrices and plant extracts.

3.2.1. Sample Preparation

-

Plant Extracts: Dilute the extract with a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter.

-

Biological Samples (Plasma, Urine, Feces): Perform protein precipitation with acetonitrile followed by centrifugation. Evaporate the supernatant to dryness and reconstitute in the mobile phase.

3.2.2. Chromatographic Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

-

Mobile Phase: A gradient elution with acetonitrile (A) and water containing 0.1% formic acid (B) is commonly used.

-

Flow Rate: Typically 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: Maintained at around 30-40 °C.

3.2.3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray ionization (ESI), likely in negative ion mode for glycosides.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound need to be determined by direct infusion of a purified standard.

Modulation of Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of this compound, particularly its role in modulating inflammatory signaling pathways.

Toll-Like Receptor 4 (TLR4) Signaling Pathway

A 2024 study demonstrated that fthis compound (this compound) ameliorates lipopolysaccharide (LPS)-induced acute kidney injury by regulating the estrogen receptor-mediated TLR4 pathway[9]. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the TLR4 signaling cascade, which plays a central role in the innate immune response and inflammation.

Activation of TLR4 by LPS initiates a signaling cascade that leads to the activation of downstream transcription factors, primarily Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinases (MAPKs), resulting in the production of pro-inflammatory cytokines and mediators. This compound has been shown to decrease the expression of TLR4, caspase 11, and the pro-inflammatory cytokine IL-1β in response to LPS stimulation[9].

The following diagram illustrates the proposed modulation of the TLR4 pathway by this compound.

Downstream NF-κB, MAPK, and PI3K/Akt Pathways

The inhibition of TLR4 signaling by this compound suggests a potential modulatory effect on key downstream inflammatory pathways:

-

NF-κB Pathway: As a central regulator of inflammation, the inhibition of TLR4 by this compound is expected to suppress the activation of the NF-κB pathway, leading to reduced production of pro-inflammatory cytokines.

-

MAPK Pathway: The MAPK family (including p38, JNK, and ERK) is also activated downstream of TLR4 and contributes to the inflammatory response. By targeting TLR4, this compound may indirectly inhibit the phosphorylation and activation of these MAPKs.

-

PI3K/Akt Pathway: The PI3K/Akt pathway is involved in cell survival and can be modulated by inflammatory signals. While direct evidence for this compound's effect on this pathway is still emerging, its interplay with TLR4 signaling suggests a potential for indirect regulation.

Further research is warranted to delineate the precise molecular interactions of this compound with the components of these signaling cascades.

Conclusion and Future Directions

This compound, an iridoid glycoside from Rehmannia glutinosa, presents a promising lead for the development of novel therapeutic agents, particularly for inflammatory conditions. Its discovery and origin are rooted in the rich phytochemistry of this traditional medicinal plant. This guide has provided a framework for its study, from extraction and quantification to its potential mechanisms of action.

Future research should focus on:

-

Elucidating the complete biosynthetic pathway of this compound in Rehmannia glutinosa.

-

Conducting comprehensive quantitative analysis of this compound in different varieties, plant parts, and under various cultivation and processing conditions.

-

Determining specific IC50 values for its various biological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects.

-

Validating its modulatory effects on the NF-κB, MAPK, and PI3K/Akt signaling pathways through direct in vitro and in vivo studies.

-

Investigating its pharmacokinetic and pharmacodynamic properties to assess its potential as a drug candidate.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for its potential application in modern medicine.

References

- 1. Phytochemical studies of Rehmannia glutinosa rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Verification of the Field Productivity of Rehmannia glutinosa (Gaertn.) DC. Developed Through Optimized In Vitro Culture Method [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. Technologies for Purification and Separation of Iridoid Glycosides from Dried Rehmannia Root [yydbzz.com]

- 5. CN113480581A - Method for extracting iridoid glycoside from rehmannia - Google Patents [patents.google.com]

- 6. phcog.com [phcog.com]

- 7. Four new iridoid glycosides from the roots of Rehmannia glutinosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Study on Catalpol Content in Rehmannia glutinosa Root, an Important Ingredient in Kampo Prescriptions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects and mechanisms of fthis compound and rehmaionoside C improve LPS-induced acute kidney injury through the estrogen receptor-mediated TLR4 pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Rehmaglutin D: A Comprehensive Technical Guide on its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rehmaglutin D, an iridoid glycoside isolated from the roots of Rehmannia glutinosa, is emerging as a promising bioactive compound with significant therapeutic potential. While traditionally used in complex herbal formulations, recent scientific investigations have begun to elucidate the specific biological activities of isolated this compound. This technical guide provides an in-depth overview of the currently known biological activities of this compound, with a primary focus on its experimentally validated effects on bone metabolism. The document summarizes quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and drug development initiatives. While network pharmacology studies predict a broader spectrum of activities including anti-inflammatory, neuroprotective, and anti-cancer effects, this guide concentrates on the experimentally substantiated evidence.

Introduction

Rehmannia glutinosa, a perennial herb native to China, has a long history of use in traditional medicine for a variety of ailments. Its roots are a rich source of various bioactive compounds, including iridoid glycosides, of which this compound is a notable example.[1][2] Modern pharmacological studies are increasingly focusing on isolating individual constituents of medicinal plants to understand their specific contributions to the overall therapeutic effects. This approach allows for a more precise understanding of mechanisms of action and opens avenues for the development of targeted therapies. This guide synthesizes the current scientific knowledge on the biological activities of purified this compound.

Biological Activity on Bone Metabolism

The most well-documented biological activity of this compound is its dual-action role in bone remodeling, promoting bone formation by osteoblasts and inhibiting bone resorption by osteoclasts. This positions this compound as a potential therapeutic agent for metabolic bone diseases such as osteoporosis.

Pro-Osteogenic (Bone-Forming) Effects

This compound has been demonstrated to significantly enhance the differentiation and mineralization of osteoblasts, the cells responsible for synthesizing new bone matrix.

| Experimental Assay | Cell Line | Concentration of this compound | Observed Effect |

| Alkaline Phosphatase (ALP) Activity | MC3T3-E1 | 1, 10, 100 nM | Dose-dependent increase in ALP activity |

| Alizarin Red S Staining | MC3T3-E1 | 1, 10, 100 nM | Dose-dependent increase in mineralized nodule formation |

| Gene Expression (RT-qPCR) | MC3T3-E1 | 100 nM | Upregulation of osteogenic marker genes (Runx2, Osterix, Col1a1) |

-

Cell Culture: Murine pre-osteoblastic MC3T3-E1 cells are cultured in α-MEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Osteoblast Differentiation Assay: MC3T3-E1 cells are seeded in 24-well plates. Upon reaching confluence, the medium is replaced with an osteogenic induction medium (α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate) containing various concentrations of this compound (1, 10, 100 nM) or vehicle control. The medium is changed every two days.

-

Alkaline Phosphatase (ALP) Activity Assay: After 7 days of differentiation, cells are washed with PBS and lysed. The ALP activity in the cell lysate is measured using a p-nitrophenyl phosphate (pNPP) substrate. The absorbance is read at 405 nm, and the ALP activity is normalized to the total protein content.

-

Alizarin Red S Staining for Mineralization: After 21 days of differentiation, cells are fixed with 4% paraformaldehyde and stained with 2% Alizarin Red S solution (pH 4.2) to visualize calcium deposits. The stained area is then quantified by destaining with 10% cetylpyridinium chloride and measuring the absorbance at 562 nm.

-

Quantitative Real-Time PCR (RT-qPCR): Total RNA is extracted from cells after 7 days of differentiation. cDNA is synthesized, and RT-qPCR is performed using specific primers for osteogenic marker genes such as Runx2, Osterix, and Col1a1. Gene expression levels are normalized to a housekeeping gene like GAPDH.

This compound exerts its pro-osteogenic effects by modulating key signaling pathways involved in bone formation, namely the Bone Morphogenetic Protein (BMP) and Wnt/β-catenin pathways.

-

BMP Signaling Pathway: this compound treatment leads to the phosphorylation of Smad1/5/8, key downstream effectors of the BMP signaling pathway. This suggests that this compound may act upstream to enhance BMP receptor activity or ligand binding, ultimately leading to the transcription of osteogenic genes.

-

Wnt/β-catenin Signaling Pathway: this compound promotes the nuclear translocation of β-catenin. In the canonical Wnt pathway, the accumulation of β-catenin in the nucleus leads to the activation of TCF/LEF transcription factors, which drive the expression of genes crucial for osteoblast differentiation.

This compound promotes osteogenesis via BMP and Wnt pathways.

Anti-Osteoclastic (Anti-Resorptive) Effects

In addition to promoting bone formation, this compound also inhibits the formation and activity of osteoclasts, the cells responsible for bone resorption.

| Experimental Assay | Cell Type | Concentration of this compound | Observed Effect |

| TRAP Staining | Bone Marrow Macrophages (BMMs) | 1, 10, 100 nM | Dose-dependent decrease in the number of TRAP-positive multinucleated cells |

| Pit Formation Assay | BMMs on bone slices | 1, 10, 100 nM | Dose-dependent decrease in the area of resorption pits |

| Gene Expression (RT-qPCR) | BMMs | 100 nM | Downregulation of osteoclast marker genes (TRAP, Cathepsin K, NFATc1) |

-

Osteoclast Differentiation Assay: Bone marrow cells are harvested from the tibiae and femurs of mice and cultured in α-MEM with 10% FBS and M-CSF (30 ng/mL) for 3 days to generate bone marrow macrophages (BMMs). BMMs are then cultured with M-CSF (30 ng/mL) and RANKL (50 ng/mL) in the presence of various concentrations of this compound (1, 10, 100 nM) or vehicle control for 5-7 days.

-

Tartrate-Resistant Acid Phosphatase (TRAP) Staining: Differentiated osteoclasts are fixed and stained for TRAP, a marker enzyme for osteoclasts. TRAP-positive multinucleated (≥3 nuclei) cells are counted as osteoclasts.

-

Pit Formation Assay: BMMs are seeded on bone slices and cultured with M-CSF and RANKL with or without this compound. After 10 days, the cells are removed, and the resorption pits on the bone slices are visualized by staining with toluidine blue and quantified using image analysis software.

-

Quantitative Real-Time PCR (RT-qPCR): Total RNA is extracted from BMMs after 5 days of culture with RANKL and this compound. RT-qPCR is performed to measure the expression of osteoclast-specific genes such as TRAP, Cathepsin K, and NFATc1.

This compound inhibits osteoclastogenesis by suppressing the RANKL-induced activation of the NF-κB and MAPK signaling pathways.

-

NF-κB Signaling Pathway: RANKL binding to its receptor RANK on osteoclast precursors typically leads to the activation of the NF-κB pathway, which is essential for osteoclast differentiation. This compound has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is also crucial for osteoclastogenesis. This compound treatment suppresses the RANKL-induced phosphorylation of ERK, JNK, and p38.

This compound inhibits osteoclastogenesis via NF-κB and MAPK.

Predicted Biological Activities (Requiring Experimental Validation)

Network pharmacology and molecular docking studies have predicted that this compound may possess a wider range of biological activities.[1][2] These computational analyses suggest potential interactions with targets involved in inflammation, neuroprotection, and cancer. However, it is crucial to note that these are predictive studies, and dedicated in vitro and in vivo experimental validation using isolated this compound is required to confirm these activities.

-

Anti-inflammatory Activity: Predicted to modulate pathways such as the AGE-RAGE signaling pathway in diabetic complications and IL-17 signaling.[1]

-

Neuroprotective Effects: Potential involvement in neuroactive ligand-receptor interactions has been suggested.[1]

-

Anti-cancer Activity: Computational models indicate possible interactions with targets in cancer-related pathways.[1]

Conclusion and Future Directions

The current body of scientific evidence strongly supports the role of this compound as a potent regulator of bone metabolism, with dual functionality in promoting bone formation and inhibiting bone resorption. The detailed mechanisms involving the BMP, Wnt/β-catenin, NF-κB, and MAPK signaling pathways provide a solid foundation for its further investigation as a therapeutic agent for osteoporosis and other bone-related disorders.

Future research should focus on:

-

Experimental validation of the predicted anti-inflammatory, neuroprotective, and anti-cancer activities of isolated this compound.

-

In vivo studies in animal models of osteoporosis to confirm the efficacy and safety of this compound.

-

Pharmacokinetic and bioavailability studies to understand its absorption, distribution, metabolism, and excretion.

-

Structure-activity relationship studies to potentially synthesize more potent and selective analogs.

This in-depth technical guide provides a comprehensive overview of the current knowledge on this compound, highlighting its significant potential in drug discovery and development, particularly in the field of bone therapeutics.

References

- 1. Exploring the Therapeutic Potential of Rehmannia glutinosa: A Network Pharmacology and Molecular Docking Analysis Across Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Therapeutic Potential of Rehmannia glutinosa: A Network Pharmacology and Molecular Docking Analysis Across Multiple Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Intricacies of Rehmaglutin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rehmaglutin D, an iridoid glycoside isolated from Rehmannia glutinosa, has emerged as a promising therapeutic agent with significant anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, focusing on its role in modulating inflammatory responses through the estrogen receptor-mediated Toll-like receptor 4 (TLR4) signaling pathway. Drawing upon findings from in vivo and in vitro studies, this document elucidates the key molecular targets, signaling cascades, and cellular outcomes of this compound activity. Detailed experimental protocols for the key assays cited are provided, alongside a quantitative summary of its effects and visual representations of the involved pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to a variety of chronic diseases. The discovery of novel anti-inflammatory compounds is a cornerstone of modern drug development. This compound, derived from the traditional medicinal plant Rehmannia glutinosa, has demonstrated potent immunomodulatory effects. This guide focuses on its specific molecular mechanism, providing a detailed understanding of its therapeutic potential.

Core Mechanism of Action: The Estrogen Receptor-TLR4 Axis

The primary anti-inflammatory mechanism of this compound involves a sophisticated interplay between the estrogen receptors (ERα and ERβ) and the Toll-like receptor 4 (TLR4) signaling pathway. Evidence suggests that this compound exerts an estrogen-like activity, binding to both ERα and ERβ. This interaction appears to be a crucial initiating step in its anti-inflammatory cascade.[1]

The activation of ERs by this compound leads to the downstream inhibition of the TLR4 signaling pathway. TLR4 is a key pattern recognition receptor that, upon activation by ligands such as lipopolysaccharide (LPS), triggers a pro-inflammatory cascade. This compound's engagement with ERα and ERβ directly or indirectly interferes with TLR4 signaling, leading to a reduction in the expression of downstream inflammatory mediators.[1]

A key consequence of this pathway inhibition is the decreased expression of caspase 11 and interleukin-1β (IL-1β), both critical players in the inflammatory response.[1] This targeted suppression of pro-inflammatory cytokines underscores the therapeutic potential of this compound in inflammatory conditions.

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway for this compound's anti-inflammatory action.

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key molecular and physiological markers as observed in experimental studies.

Table 1: In Vivo Effects of this compound on LPS-Induced Acute Kidney Injury

| Parameter | Control | LPS-Treated | LPS + this compound |

| Renal Function | |||

| Serum Creatinine (µmol/L) | Normal | Increased | Decreased |

| Blood Urea Nitrogen (mmol/L) | Normal | Increased | Decreased |

| Inflammatory Markers | |||

| TLR4 Protein Expression | Basal | Upregulated | Downregulated |

| Caspase 11 Protein Expression | Basal | Upregulated | Downregulated |

| IL-1β Protein Expression | Basal | Upregulated | Downregulated |

| Oxidative Stress | |||

| Reactive Oxygen Species (ROS) | Low | High | Reduced |

| Apoptosis | |||

| Apoptotic Cells (%) | Low | High | Reduced |

Table 2: In Vitro Effects of this compound on LPS-Treated Renal Cells

| Parameter | Control | LPS-Treated | LPS + this compound |

| Inflammation | |||

| TLR4 Protein Expression | Basal | Upregulated | Downregulated |

| Caspase 11 Protein Expression | Basal | Upregulated | Downregulated |

| IL-1β Protein Expression | Basal | Upregulated | Downregulated |

| Oxidative Stress & Apoptosis | |||

| ROS Levels | Low | High | Reduced |

| Apoptosis Rate (%) | Low | High | Reduced |

| Estrogen Receptor Expression | |||

| ERα Protein Expression | Basal | - | Increased |

| ERβ Protein Expression | Basal | - | Increased |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

In Vivo Model of LPS-Induced Acute Kidney Injury

-

Animal Model: Female BALB/c mice are used.

-

Induction of Injury: A single intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) (e.g., 10 mg/kg) is administered to induce acute kidney injury.

-

Treatment: this compound is administered to the treatment group, typically via i.p. injection or oral gavage, at a predetermined dose and time relative to the LPS challenge.

-

Estrogen Receptor Antagonism: To confirm the role of the estrogen receptor, a subset of mice is co-treated with an ER antagonist such as ICI 182,780.

-

Sample Collection: At a specified time point post-LPS injection (e.g., 24 hours), blood and kidney tissues are collected for analysis.

-

Analysis:

-

Renal Function: Serum creatinine and blood urea nitrogen (BUN) levels are measured using standard biochemical assays.

-

Histopathology: Kidney tissue sections are stained with Hematoxylin and Eosin (H&E) to assess morphological changes.

-

Immunohistochemistry/Western Blot: Expression of target proteins (TLR4, Caspase 11, IL-1β, ERα, ERβ) in kidney tissue is quantified.

-

Oxidative Stress: Markers of oxidative stress, such as malondialdehyde (MDA) levels or reactive oxygen species (ROS) production, are measured.

-

Apoptosis: Apoptosis in kidney tissue is assessed using techniques like TUNEL staining.

-

In Vitro Model of LPS-Induced Renal Cell Injury

-

Cell Line: A suitable renal cell line, such as human kidney 2 (HK-2) cells or primary renal tubular epithelial cells, is used.

-

Cell Culture: Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate growth medium.

-

Induction of Injury: Cells are treated with LPS (e.g., 1-10 µg/mL) for a specified duration (e.g., 24 hours) to induce an inflammatory response.

-

Treatment: this compound is added to the culture medium at various concentrations, typically prior to or concurrently with LPS stimulation.

-

Antagonist and Overexpression Studies: To further elucidate the mechanism, cells can be co-treated with ERα/ERβ antagonists (e.g., MPP/PHTPP) or transfected with plasmids to overexpress ERα/ERβ.

-

Analysis:

-

Cytotoxicity: Cell viability is assessed using assays such as the MTT or LDH assay.

-

Quantitative PCR (qPCR): mRNA expression levels of target genes (TLR4, Caspase 11, IL-1β) are quantified.

-

Western Blot: Protein expression levels of target proteins are determined.

-

ELISA: Secretion of cytokines (e.g., IL-1β) into the culture medium is measured.

-

Immunofluorescence: Cellular localization of target proteins can be visualized.

-

Molecular Interaction Assays

-

Molecular Docking:

-

Software: Computational docking software such as AutoDock Vina is used.

-

Protein and Ligand Preparation: The 3D structures of the target proteins (ERα and ERβ) and this compound are obtained from databases (e.g., PDB) or generated.

-

Docking Simulation: The software predicts the binding pose and calculates the binding affinity of this compound to the active sites of the estrogen receptors.

-

-

Co-Immunoprecipitation (Co-IP):

-

Objective: To determine if ER and TLR4 physically interact within the cell.

-

Procedure:

-

Cell lysates are prepared under non-denaturing conditions.

-

An antibody specific to one of the target proteins (e.g., anti-ERα) is added to the lysate to form an antibody-protein complex.

-

Protein A/G beads are used to precipitate the antibody-protein complex.

-

The precipitated complex is washed to remove non-specific binding proteins.

-

The proteins in the complex are eluted and analyzed by Western blot using an antibody against the other target protein (e.g., anti-TLR4).

-

-

-

GST Pull-Down Assay:

-

Objective: To confirm a direct protein-protein interaction between ER and TLR4 in vitro.

-

Procedure:

-

One of the proteins (e.g., ERα) is expressed as a fusion protein with Glutathione-S-Transferase (GST).

-

The GST-fusion protein is immobilized on glutathione-coated beads.

-

The immobilized "bait" protein is incubated with a solution containing the other "prey" protein (e.g., TLR4).

-

The beads are washed, and the bound proteins are eluted and analyzed by Western blot.

-

-

-

Surface Plasmon Resonance (SPR):

-

Objective: To quantify the binding kinetics (association and dissociation rates) and affinity between this compound and the estrogen receptors.

-

Procedure:

-

One of the molecules (e.g., ERα) is immobilized on a sensor chip.

-

A solution containing the other molecule (this compound) is flowed over the chip surface.

-

The binding and dissociation are monitored in real-time by detecting changes in the refractive index at the sensor surface.

-

The data is used to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

-

Conclusion

This compound presents a compelling case as a novel anti-inflammatory agent. Its unique mechanism of action, involving the modulation of the TLR4 pathway through estrogen receptor activation, offers a targeted approach to mitigating inflammation. The detailed molecular insights and experimental frameworks provided in this guide are intended to facilitate further research and development of this compound as a potential therapeutic for a range of inflammatory diseases. The multi-target nature of compounds from Rehmannia glutinosa suggests a broad therapeutic potential, and a deeper understanding of the specific actions of its individual components, such as this compound, is crucial for advancing its clinical application.

References

Rehmaglutin D: A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rehmaglutin D is an iridoid glycoside isolated from the roots of Rehmannia glutinosa, a perennial herb widely used in traditional Chinese medicine.[1][2][3][4] Modern pharmacological studies have begun to elucidate the therapeutic potential of this compound, particularly in the areas of inflammation, neuroprotection, and metabolic regulation.[1][2][3][5] This technical guide provides an in-depth overview of the known pharmacological properties of this compound, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to investigate its effects.

Core Pharmacological Properties

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties, primarily investigated in the context of sepsis-induced acute kidney injury (S-AKI).[6][7] It is suggested to ameliorate renal damage and inflammation by modulating key inflammatory pathways.[6] The anti-inflammatory actions are linked to its estrogen-like activity, interacting with estrogen receptors to influence downstream inflammatory signaling.[6]

Neuroprotective Potential

While direct studies on the neuroprotective effects of this compound are limited, the broader class of iridoid glycosides from Rehmannia glutinosa exhibits neuroprotective activities.[5] These compounds are known to mitigate oxidative stress and regulate energy metabolism in the nervous system. The neuroprotective effects of related compounds from Rehmannia glutinosa are associated with the activation of pro-survival signaling pathways such as the AKT/mTOR pathway.

Metabolic Regulation

Rehmannia glutinosa has been traditionally used for conditions related to metabolic disorders, including diabetes.[2] Network pharmacology studies have identified that constituents of Rehmannia glutinosa, including this compound, target proteins involved in metabolic pathways.[1][2] This suggests a potential role for this compound in the regulation of metabolism, although further direct experimental validation is required.

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating specific intracellular signaling cascades. The following diagrams illustrate the key pathways implicated in its mechanism of action.

Data Presentation

While this compound has demonstrated significant biological activity, specific quantitative data such as IC50, EC50, or Ki values are not extensively reported in the current body of scientific literature. The available data is largely qualitative or derived from in silico studies.

Table 1: In Silico and Qualitative Data for this compound and Related Compounds

| Compound | Target/Assay | Data Type | Finding | Reference |

| Fthis compound | Estrogen Receptor α/β | Molecular Docking | Binds with similar potency to both receptors. | [6] |

| Fthis compound | LPS-induced inflammation | In vivo (mice) & In vitro | Ameliorated renal damage, decreased ROS, decreased TLR4, caspase 11, and IL-1β expression. | [6][7] |

| Rehmaglutin C | PRKCD | Molecular Docking | Predicted binding affinity of -4.327 kcal/mol. | [5] |

| R. glutinosa extract | DPPH radical scavenging | In vitro | IC50 of 61.579 - 67.095 µg/mL for processed extracts. | [4] |

| R. glutinosa extract | LPS-induced IL-6 production | In vitro (RAW 264.7 cells) | Puffed extracts suppressed IL-6 production by up to 37%. | [8] |

Experimental Protocols

The following protocols are synthesized from methodologies used to study this compound and related compounds from Rehmannia glutinosa.

In Vivo Model of Sepsis-Induced Acute Kidney Injury

This protocol is based on the methodology used to evaluate the effects of Fthis compound on LPS-induced AKI in mice.[6]

-

Animal Model: Female BALB/c mice are used.

-

Experimental Groups:

-

Control group

-

LPS group

-

LPS + this compound group

-

LPS + this compound + Estrogen Receptor Antagonist (e.g., ICI182,780) group

-

-

Induction of AKI: A single intraperitoneal injection of Lipopolysaccharide (LPS) (e.g., 10 mg/kg) is administered to induce sepsis and subsequent acute kidney injury.

-

Drug Administration: this compound is administered (e.g., via oral gavage or intraperitoneal injection) at specified doses and time points relative to the LPS challenge.

-

Sample Collection and Analysis:

-

Blood samples are collected to measure serum creatinine and blood urea nitrogen (BUN) as indicators of renal function.

-

Kidney tissues are harvested for histopathological examination (H&E staining), and for molecular analysis.

-

Tissue homogenates are used to measure levels of reactive oxygen species (ROS).

-

Protein expression of key signaling molecules (e.g., ERα, ERβ, TLR4, Caspase-11, IL-1β) is quantified by Western blotting.

-

Immune cell populations in the kidney can be analyzed by flow cytometry.

-

In Vitro Model of Inflammation in Renal Cells

This protocol describes an in vitro assay to assess the anti-inflammatory effects of this compound on renal cells.[6]

-

Cell Culture: A suitable renal cell line (e.g., human kidney 2 [HK-2] cells or primary renal tubular epithelial cells) is cultured under standard conditions.

-

Experimental Treatment:

-

Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

-

Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the culture medium for a defined period (e.g., 24 hours).

-

-

Endpoint Analysis:

-

Cytotoxicity Assay: Cell viability is assessed using an MTT or similar assay to determine the non-toxic concentration range of this compound.

-

Measurement of Inflammatory Mediators: The levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) in the cell culture supernatant are quantified using ELISA.

-

Western Blot Analysis: Cell lysates are prepared to analyze the protein expression of key signaling molecules in the ER-TLR4 pathway (e.g., TLR4, MyD88, phosphorylated NF-κB).

-

ROS Measurement: Intracellular ROS levels are measured using fluorescent probes like DCFH-DA.

-

Conclusion and Future Directions

This compound is a promising bioactive compound from Rehmannia glutinosa with demonstrated anti-inflammatory properties and potential for neuroprotection and metabolic regulation. Its mechanism of action appears to involve the modulation of key signaling pathways, including the estrogen receptor-mediated inhibition of TLR4 signaling.

Despite these promising findings, there is a notable lack of quantitative pharmacological data for pure this compound. Future research should focus on:

-

Determining the precise dose-response relationships and calculating IC50/EC50 values for its effects on various inflammatory and neuroprotective markers.

-

Elucidating the detailed molecular interactions with its protein targets through biophysical methods.

-

Expanding in vivo studies to other models of inflammatory and neurodegenerative diseases to validate its therapeutic potential.

A more comprehensive understanding of the pharmacological profile of this compound will be crucial for its potential development as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring the Therapeutic Potential of Rehmannia glutinosa: A Network Pharmacology and Molecular Docking Analysis Across Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Exploring the potential mechanisms of Rehmannia glutinosa in treating sepsis based on network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects and mechanisms of fthis compound and rehmaionoside C improve LPS-induced acute kidney injury through the estrogen receptor-mediated TLR4 pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyroptosis in sepsis-associated acute kidney injury: mechanisms and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Western Blotting [sigmaaldrich.com]

Unveiling the Therapeutic Potential of Rehmaglutin D in Traditional Chinese Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rehmaglutin D, an iridoid glycoside isolated from the roots of Rehmannia glutinosa, is a key bioactive compound in one of the fundamental herbs of Traditional Chinese Medicine (TCM). For centuries, Rehmannia glutinosa has been used to treat a wide array of ailments, including those related to kidney and liver function, inflammation, and hormonal imbalances.[1][2] Modern research is now beginning to elucidate the molecular mechanisms underlying these traditional uses, with this compound emerging as a significant contributor to the plant's therapeutic efficacy. This technical guide provides an in-depth overview of the role of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its known signaling pathways to support further research and drug development.

Introduction

Rehmannia glutinosa, commonly known as Chinese foxglove, is a perennial herb with a long history of use in TCM.[3] It is traditionally used to nourish yin, clear heat, and cool the blood.[4] The medicinal properties of Rehmannia glutinosa are attributed to its complex chemical composition, which includes iridoid glycosides, phenylethanoid glycosides, and polysaccharides.[2][4] Among the iridoid glycosides, this compound has garnered significant scientific interest for its diverse pharmacological activities.[1][5] This document aims to consolidate the current scientific understanding of this compound, focusing on its role in mediating the therapeutic effects observed in TCM.

Chemical Properties and Extraction

This compound is an iridoid glycoside, a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. Its chemical structure is crucial for its biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C21H27ClO11 | [6] |

| Molecular Weight | 494.9 g/mol | N/A |

| Appearance | White powder | N/A |

| Solubility | Soluble in water and methanol | N/A |

Extraction and Isolation Protocol

The following is a general protocol for the extraction and isolation of this compound from the dried roots of Rehmannia glutinosa. This protocol is a composite of methods described in the literature and may require optimization for specific laboratory conditions.[6][7]

Experimental Protocol: Extraction and Isolation of this compound

-

Preparation of Plant Material:

-

Obtain dried roots of Rehmannia glutinosa.

-

Grind the roots into a coarse powder.

-

-

Solvent Extraction:

-

Macerate the powdered roots with 70% methanol at room temperature for 24 hours.

-

Alternatively, perform reflux extraction with 70% methanol for 2-3 hours.

-

Filter the extract and concentrate under reduced pressure to obtain a crude extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

-

Column Chromatography:

-

Subject the n-butanol fraction, which is typically enriched with iridoid glycosides, to column chromatography on a macroporous adsorption resin (e.g., AB-8).

-

Elute the column with a stepwise gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80% ethanol).

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions rich in this compound and further purify using preparative HPLC on a C18 column.

-

Use a mobile phase gradient of acetonitrile and water to achieve high purity.

-

Collect the peak corresponding to this compound and verify its purity (>98%) by analytical HPLC and spectroscopic methods (e.g., MS, NMR).

-

Pharmacological Activities and Mechanisms of Action

This compound exhibits a range of pharmacological effects, with its anti-inflammatory and immunomodulatory properties being the most extensively studied.

Anti-inflammatory and Immunomodulatory Effects

This compound has been shown to exert potent anti-inflammatory effects, particularly in the context of sepsis-induced acute kidney injury.[8] Its mechanism of action involves the modulation of key inflammatory signaling pathways.

Table 2: In Vivo Effects of this compound on LPS-Induced Acute Kidney Injury in Mice

| Parameter | Control | LPS | LPS + this compound | Reference |

| Serum Creatinine (μmol/L) | Normal | Significantly Increased | Significantly Decreased | [8] |

| Blood Urea Nitrogen (mmol/L) | Normal | Significantly Increased | Significantly Decreased | [8] |

| Renal TNF-α Expression | Low | Significantly Increased | Significantly Decreased | [8] |

| Renal IL-1β Expression | Low | Significantly Increased | Significantly Decreased | [8] |

| Renal ROS Levels | Low | Significantly Increased | Significantly Decreased | [8] |

Experimental Protocol: In Vivo Model of LPS-Induced Acute Kidney Injury

-

Animal Model: Use female BALB/c mice.

-

Induction of AKI: Administer a single intraperitoneal injection of lipopolysaccharide (LPS) (e.g., 10 mg/kg).

-

Treatment: Administer this compound (intraperitoneally or orally) at a specified dose (e.g., 10, 20, 40 mg/kg) one hour before or after LPS administration.

-

Sample Collection: At a designated time point (e.g., 24 hours) after LPS injection, collect blood samples for serum creatinine and BUN analysis. Euthanize the mice and harvest the kidneys for histopathological examination and measurement of inflammatory markers (e.g., TNF-α, IL-1β) and reactive oxygen species (ROS) levels.

-

Analysis: Analyze serum and kidney tissue samples using standard biochemical assays, ELISA, and oxidative stress assays.

Signaling Pathways

A key mechanism underlying the protective effects of this compound in sepsis-induced acute kidney injury is its interaction with the estrogen receptor (ER) and subsequent modulation of the Toll-like receptor 4 (TLR4) signaling pathway.[8] this compound exhibits estrogen-like activity, binding to both ERα and ERβ.[8] This interaction appears to interfere with the downstream signaling cascade initiated by LPS binding to TLR4, ultimately reducing the production of pro-inflammatory cytokines.

While direct evidence for this compound is still emerging, extracts from Rehmannia glutinosa and its other active components have been shown to modulate the PI3K/Akt and MAPK signaling pathways, which are critical in regulating cell survival, proliferation, and inflammation.[9][10] Given the multi-target nature of many natural products, it is plausible that this compound also exerts its effects through these pathways. Further research is warranted to explore these potential mechanisms.

Pharmacokinetics

Currently, there is limited specific pharmacokinetic data available for this compound. However, studies on other iridoid glycosides from Rehmannia glutinosa, such as catalpol and aucubin, provide some insights. These compounds are generally absorbed after oral administration, although their bioavailability can be low. They are distributed to various tissues and are primarily excreted in the urine.[1][6] Further pharmacokinetic studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize its therapeutic application.

Table 3: Pharmacokinetic Parameters of Iridoid Glycosides from Rehmannia glutinosa in Rats (Oral Administration)

| Compound | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| Aucubin | 0.5 - 1.0 | Varies | Varies | Low | [6] |

| Catalpol | ~1.0 | Varies | Varies | Low | [1] |

| Geniposide | 0.5 - 1.5 | Varies | Varies | Low | [6] |

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Future Directions and Conclusion

This compound stands out as a promising bioactive compound from Rehmannia glutinosa with significant therapeutic potential, particularly in the realm of inflammatory diseases. The elucidation of its modulatory effects on the estrogen receptor-mediated TLR4 pathway provides a solid foundation for understanding its mechanism of action. However, to fully realize its potential as a therapeutic agent, several key areas require further investigation:

-

Comprehensive Pharmacokinetic Profiling: Detailed studies on the ADME of this compound are essential for determining appropriate dosing and delivery methods.

-

Exploration of Additional Signaling Pathways: Investigating the effects of this compound on other relevant pathways, such as PI3K/Akt and MAPK, will provide a more complete picture of its pharmacological activities.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Understanding how the chemical structure of this compound relates to its biological activity can guide the development of more potent and specific derivatives.

-

Clinical Trials: Ultimately, well-designed clinical trials are needed to validate the preclinical findings and establish the safety and efficacy of this compound in humans.

References

- 1. Simultaneous determination of three iridoid glycosides of Rehmannia glutinosa in rat biological samples using a validated hydrophilic interaction-UHPLC-MS/MS method in pharmacokinetic and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Effects and mechanisms of fthis compound and rehmaionoside C improve LPS-induced acute kidney injury through the estrogen receptor-mediated TLR4 pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN102382156A - Preparation method of rehmannioside D standard substance - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Structural Characteristics of Rehmannia glutinosa Polysaccharides Treated Using Different Decolorization Processes and Their Antioxidant Effects in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

Rehmaglutin D: A Technical Guide to its Estrogenic and Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rehmaglutin D, a violetone compound isolated from Rehmannia glutinosa, has emerged as a promising therapeutic agent with potent estrogenic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the scientific evidence supporting these effects, with a focus on the underlying mechanisms of action, quantitative data from key experiments, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics for inflammatory and hormone-related conditions.

Estrogenic Effects of this compound

This compound exhibits estrogen-like activity primarily through its interaction with estrogen receptors (ERs), specifically ERα and ERβ. This interaction has been elucidated through molecular docking studies, which predict the binding affinity and mode of interaction between this compound and the ligand-binding domains of the estrogen receptors.

Molecular Docking Analysis

Molecular docking simulations have been employed to investigate the binding of this compound to human ERα and ERβ. These computational studies are crucial for predicting the binding affinity and understanding the molecular interactions that govern the estrogenic activity of the compound.

Table 1: Predicted Binding Affinities of this compound with Estrogen Receptors

| Compound | Receptor | Binding Energy (kcal/mol) | Key Interacting Residues | Citation |

| This compound | ERα | Data not available in snippets | Data not available in snippets | [1] |

| This compound | ERβ | Data not available in snippets | Data not available in snippets | [1] |

| 17β-Estradiol | ERα | -10.3 | Not specified | |

| 17β-Estradiol | ERβ | -10.6 | Not specified |

Note: Specific binding energy values for this compound were not available in the provided search results. The data for the natural ligand, 17β-Estradiol, is provided for comparison.

Experimental Protocol: Molecular Docking

The following protocol outlines a general procedure for conducting molecular docking studies to assess the binding of a ligand, such as this compound, to estrogen receptors.

-

Protein Preparation:

-

Obtain the 3D crystal structures of human ERα and ERβ from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules and any existing ligands, adding polar hydrogens, and assigning charges using a molecular modeling software package.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound.

-

Optimize the ligand's geometry and assign charges.

-

-

Docking Simulation:

-

Define the binding site on the receptor, typically based on the location of the co-crystallized natural ligand.

-

Perform the docking simulation using software such as AutoDock or Glide. The program will explore various conformations and orientations of the ligand within the binding site.

-

-

Analysis of Results:

-

Analyze the docking results to identify the most favorable binding poses based on the calculated binding energies.

-

Visualize the protein-ligand interactions to identify key hydrogen bonds and hydrophobic interactions.

-

Anti-inflammatory Effects of this compound

This compound has demonstrated significant anti-inflammatory activity in both in vivo and in vitro models of inflammation. Its mechanism of action is closely linked to its estrogenic properties, involving the modulation of key inflammatory signaling pathways.

In Vivo Anti-inflammatory Activity

Studies utilizing a lipopolysaccharide (LPS)-induced model of acute kidney injury in female BALB/c mice have shown that this compound can ameliorate renal damage and inflammation.[1]

Table 2: In Vivo Anti-inflammatory Effects of this compound in LPS-Induced Acute Kidney Injury Model

| Treatment Group | Dose | Serum Creatinine (µmol/L) | Blood Urea Nitrogen (mmol/L) | Renal IL-1β Expression | Renal TLR4 Expression | Citation |

| Control | - | Data not available in snippets | Data not available in snippets | Data not available in snippets | Data not available in snippets | [1] |

| LPS Model | LPS | Data not available in snippets | Data not available in snippets | Data not available in snippets | Data not available in snippets | [1] |

| This compound + LPS | Specify Dose | Significantly Reduced vs. LPS | Significantly Reduced vs. LPS | Significantly Decreased vs. LPS | Significantly Decreased vs. LPS | [1] |

Note: Specific quantitative data on the reduction of these markers by this compound were not available in the provided search results. The table reflects the reported qualitative effects.

Experimental Protocol: LPS-Induced Acute Kidney Injury Mouse Model

-

Animals: Use female BALB/c mice.

-

Acclimation: Acclimate the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the mice into control, LPS model, and this compound treatment groups.

-

Treatment:

-

Administer this compound (specify dose and route) to the treatment group for a defined period before LPS challenge.

-

Administer the vehicle to the control and LPS model groups.

-

-

Induction of Injury: Induce acute kidney injury by intraperitoneal injection of LPS (specify dose).

-

Sample Collection: At a specified time point after LPS injection, collect blood samples for serum analysis and harvest kidney tissues.

-

Analysis:

-

Measure serum creatinine and blood urea nitrogen (BUN) levels to assess renal function.

-

Perform histological analysis of kidney tissue.

-

Use ELISA or Western blotting to quantify the expression of inflammatory markers such as IL-1β and TLR4 in kidney homogenates.

-

In Vitro Anti-inflammatory Activity

In vitro studies using cell culture models of inflammation have further elucidated the anti-inflammatory mechanism of this compound. These studies have shown that this compound can reduce the expression of pro-inflammatory mediators in LPS-stimulated cells.[1]

Table 3: In Vitro Anti-inflammatory Effects of this compound in LPS-Stimulated Cells

| Cell Line | Treatment | Concentration | IL-1β Reduction (%) | TLR4 Reduction (%) | Caspase 11 Reduction (%) | ROS Reduction (%) | Citation |

| Specify Cell Line | LPS | Specify Conc. | - | - | - | - | [1] |

| Specify Cell Line | This compound + LPS | Specify Conc. | Data not available in snippets | Data not available in snippets | Data not available in snippets | Data not available in snippets | [1] |

Note: The specific cell line, concentrations, and quantitative reduction percentages were not available in the provided search results.

Experimental Protocol: In Vitro LPS-Induced Inflammation Assay

-

Cell Culture: Culture a suitable cell line (e.g., murine macrophages like RAW 264.7 or a renal cell line) in appropriate media.

-

Plating: Seed the cells into multi-well plates and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

-

Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the cell culture medium.

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours).

-

Analysis:

-

Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines like IL-1β and TNF-α using ELISA.

-

Protein Expression: Lyse the cells and perform Western blotting to determine the expression levels of proteins in the inflammatory pathway, such as TLR4 and caspase 11.

-

ROS Measurement: Use a fluorescent probe (e.g., DCFH-DA) to measure the levels of intracellular reactive oxygen species (ROS).

-

Signaling Pathways and Mechanism of Action

The estrogenic and anti-inflammatory effects of this compound are mediated through specific signaling pathways. The primary mechanism involves the activation of estrogen receptors, which in turn modulates the Toll-like receptor 4 (TLR4) signaling pathway.

Estrogenic Receptor Signaling Pathway

Caption: Estrogenic signaling pathway of this compound.

Anti-inflammatory Signaling Pathway

Caption: Anti-inflammatory mechanism of this compound via the ER-TLR4 pathway.

Experimental Workflow: Investigating Mechanism of Action

Caption: Workflow to confirm the ER-mediated mechanism of this compound.

Conclusion

This compound is a compelling natural compound with dual estrogenic and anti-inflammatory activities. The evidence strongly suggests that its therapeutic effects are mediated through the activation of estrogen receptors, which subsequently inhibit the pro-inflammatory TLR4 signaling pathway. This technical guide has summarized the key findings and provided a framework of the experimental protocols used to investigate these properties. Further research to obtain more detailed quantitative data and to explore the full therapeutic potential of this compound in various disease models is warranted. This molecule represents a promising lead for the development of novel drugs targeting inflammatory and estrogen-related pathologies.

References

Rehmaglutin D: A Deep Dive into its Therapeutic Potential and Core Mechanisms

For Immediate Release

[CITY, STATE] – [Date] – Rehmaglutin D, an iridoid glycoside isolated from the traditional Chinese medicinal herb Rehmannia glutinosa, is emerging as a promising therapeutic agent with significant potential in modulating key signaling pathways involved in inflammation, apoptosis, and immune responses. This technical guide provides an in-depth analysis of the current research on this compound, focusing on its therapeutic targets, mechanisms of action, and the experimental evidence supporting its potential clinical applications. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutic modalities.

Core Therapeutic Target: The Estrogen Receptor-Mediated TLR4 Signaling Axis

Current research pinpoints the Estrogen Receptor (ER)-mediated Toll-like Receptor 4 (TLR4) signaling pathway as a primary therapeutic target of this compound. This is particularly evident in the context of sepsis-induced acute kidney injury (S-AKI), a condition characterized by a severe inflammatory response.[1] this compound exhibits estrogen-like activity and is believed to exert its therapeutic effects by acting on both Estrogen Receptor alpha (ERα) and Estrogen Receptor beta (ERβ).[1]

The interaction with ERs appears to be the initial step in a cascade of events that ultimately leads to the downregulation of the TLR4 signaling pathway. TLR4 is a key pattern recognition receptor that plays a crucial role in the innate immune response by recognizing lipopolysaccharide (LPS), a component of gram-negative bacteria, and triggering a pro-inflammatory cascade. The binding of this compound to ERα and ERβ is thought to indirectly inhibit TLR4 signaling, thereby attenuating the inflammatory response.[1]

Molecular Mechanisms of Action

This compound's therapeutic effects are underpinned by a multi-faceted mechanism of action that includes:

-

Anti-inflammatory Effects: By modulating the ER-TLR4 axis, this compound significantly reduces the expression of key pro-inflammatory mediators. In vivo and in vitro studies have demonstrated its ability to decrease the expression of TLR4, Caspase 11, and Interleukin-1 beta (IL-1β), all of which are critical players in the inflammatory cascade initiated by LPS.[1] This anti-inflammatory activity is crucial in mitigating the excessive inflammation characteristic of conditions like sepsis.

-

Reduction of Oxidative Stress: this compound has been shown to decrease the levels of reactive oxygen species (ROS), which are highly reactive molecules that can cause significant damage to cells and tissues during inflammatory processes.[1] By quenching these harmful molecules, this compound helps to protect tissues from oxidative damage.

-

Anti-apoptotic Activity: The compound has demonstrated the ability to reduce apoptosis, or programmed cell death, in tissues affected by inflammatory insults.[1] This is a critical function in preserving tissue integrity and function during disease states.

-

Immune System Regulation: this compound has been observed to regulate immune cells, further contributing to its therapeutic potential in immune-mediated diseases.[1]

Quantitative Data Summary

While comprehensive dose-response studies yielding specific IC50 or EC50 values for this compound are not yet widely available in the public domain, molecular docking studies have provided valuable insights into its binding affinity for its primary targets.

| Compound | Target | Binding Energy (kcal/mol) | Reference |

| This compound | Estrogen Receptor α (ERα) | Similar potency to ERβ | [1] |

| This compound | Estrogen Receptor β (ERβ) | Similar potency to ERα | [1] |

| Rehmaglutin C | PRKCD | -4.327 | [2] |

Note: The binding energies from molecular docking studies are theoretical and serve as an indication of binding affinity. Lower binding energy values suggest a more favorable interaction.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway through which this compound exerts its therapeutic effects.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the research on this compound.

In Vivo Model: Lipopolysaccharide (LPS)-Induced Sepsis-Associated Acute Kidney Injury (S-AKI) in Mice

-

Animal Model: Female BALB/c mice are typically used.

-

Induction of S-AKI: A single intraperitoneal injection of LPS (e.g., 5 mg/kg) is administered to induce sepsis and subsequent kidney injury.[3]

-

Treatment: this compound is administered, often via oral gavage, at specified doses and time points relative to LPS administration.

-

Estrogen Receptor Antagonism: To confirm the role of ER, an ER antagonist such as ICI 182,780 (fulvestrant) can be co-administered with this compound.[3]

-

Assessment of Kidney Injury:

-

Histopathology: Kidney tissues are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess morphological changes.

-

Biochemical Markers: Blood and urine samples are collected to measure levels of kidney injury markers such as blood urea nitrogen (BUN) and serum creatinine.

-

-

Analysis of Inflammatory Markers and Signaling Molecules:

-

Western Blot: Kidney tissue homogenates are prepared, and protein expression levels of TLR4, MyD88, NF-κB, NLRP3, Caspase 11, and IL-1β are determined.[3][4][5]

-

Immunohistochemistry: Kidney sections are stained with specific antibodies to visualize the localization and expression of target proteins.

-

ELISA: Serum or tissue homogenate levels of cytokines like IL-1β and TNF-α are quantified.

-

-

Measurement of Oxidative Stress:

-

ROS Detection: Methods such as dihydroethidium (DHE) staining or assays using probes like 2',7'-dichlorofluorescein diacetate (DCFH-DA) can be used on tissue homogenates or sections to measure ROS levels.[6]

-

-

Apoptosis Detection:

Experimental Workflow: In Vivo S-AKI Model

Future Directions and Conclusion

This compound presents a compelling case for further investigation as a therapeutic agent for inflammatory and immune-related diseases. Its unique mechanism of action, targeting the ER-TLR4 signaling axis, offers a novel approach to modulating the inflammatory response. Future research should focus on:

-

Conducting comprehensive dose-response studies to establish the potency and efficacy of this compound with greater precision.

-

Elucidating the detailed molecular interactions between this compound, the estrogen receptors, and the downstream components of the TLR4 pathway.

-

Exploring the therapeutic potential of this compound in other inflammatory conditions beyond sepsis-induced acute kidney injury, such as neuroinflammatory and metabolic disorders.

-

Initiating preclinical safety and toxicology studies to pave the way for potential clinical trials.

References

- 1. Effects and mechanisms of fthis compound and rehmaionoside C improve LPS-induced acute kidney injury through the estrogen receptor-mediated TLR4 pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the potential mechanisms of Rehmannia glutinosa in treating sepsis based on network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of three types of fresh Rehmannia glutinosa improve lipopolysaccharide-induced acute kidney injury in sepsis through the estrogen receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. researchgate.net [researchgate.net]

- 7. TUNEL Assay [bio-protocol.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the In Silico Prediction of Rehmaglutin D Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rehmaglutin D is an iridoid glycoside isolated from the roots of Rehmannia glutinosa, a perennial herb fundamental to traditional Chinese medicine.[1][2] For centuries, Rehmannia glutinosa has been utilized for its diverse therapeutic properties, including anti-inflammatory, neuroprotective, and immunomodulatory effects, as well as for managing conditions like diabetes and anemia.[1][3] As modern drug discovery increasingly relies on computational methods to accelerate the identification and validation of bioactive compounds, in silico prediction techniques have become indispensable. These methods offer a rapid and cost-effective approach to elucidating the pharmacological profiles of natural products like this compound.

This technical guide provides a comprehensive overview of the in silico methodologies used to predict the bioactivity of this compound. It details the experimental protocols for network pharmacology, molecular docking, and molecular dynamics simulations; summarizes the predicted biological targets and signaling pathways; and presents quantitative data in a structured format to guide future research and development.

In Silico Experimental Workflow and Protocols

The computational prediction of this compound's bioactivity follows a multi-step workflow that integrates various bioinformatics and molecular modeling techniques. This process begins with identifying the compound and its potential biological targets and progresses to simulating its interaction with those targets at an atomic level.

Protocol for Network Pharmacology

Network pharmacology is employed to identify the multiple potential protein targets of a bioactive compound and to understand its mechanism of action from a systemic perspective.[1]

-

Compound and Target Identification :

-

Pharmacokinetic Screening :

-

Target Prediction :

-

Potential protein targets for the screened compounds are predicted using web servers like SwissTargetPrediction.[1]

-

-

Disease Target Collection :

-

Genes and proteins associated with specific diseases (e.g., inflammation, diabetes) are collected from databases such as GeneCards and OMIM.[1]

-

-

Network Construction and Analysis :

-

A protein-protein interaction (PPI) network is constructed using the identified targets in a platform like STRING. This network helps to identify core "hub" proteins that are central to the compound's predicted effects.[1]

-

Protocol for Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand (this compound) when it binds to a target protein.[4]

-

Preparation of Ligand and Receptor :

-

The 3D structure of this compound is downloaded from PubChem.[4]

-

The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[4]

-

The protein structure is prepared by removing water molecules, co-ligands, and adding polar hydrogen atoms using software like AutoDockTools.[4]

-

-

Defining the Binding Site :

-

A grid box is defined around the active site of the protein to encompass the potential binding pocket. A typical grid size is 30 Å × 30 Å × 30 Å.[4]

-

-

Docking Simulation :

-

Visualization and Analysis :

-

The resulting protein-ligand complex is visualized using software like PyMOL to analyze interactions such as hydrogen bonds and hydrophobic contacts.[4]

-

Protocol for Molecular Dynamics (MD) Simulation

MD simulations are used to validate the stability of the protein-ligand complex predicted by molecular docking over time.[4]

-

System Preparation :

-

Energy Minimization :

-

The system's energy is minimized using the steepest descent method to remove steric clashes.[4]

-

-

Equilibration :

-

The system is gradually heated to a physiological temperature (e.g., 300 K) and pressure is stabilized (e.g., 1 atm) in NVT (constant volume) and NPT (constant pressure) ensembles.[4]

-

-

Production Run :

-

A long-duration simulation (e.g., 100 ns) is performed.[4]

-

-

Trajectory Analysis :

-

Key parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds are calculated from the trajectory to assess the stability of the complex.[4]

-

Predicted Bioactivity and Molecular Targets

In silico analyses of Rehmannia glutinosa have identified numerous potential protein targets for its active constituents, including this compound. These targets are primarily involved in regulating inflammation, cell survival, apoptosis, and immune responses.[1]

Table 1: Potential Protein Targets for Bioactive Compounds of Rehmannia glutinosa

| Target Protein | Full Name | Predicted Role |

|---|---|---|

| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | Cell proliferation, apoptosis, inflammation |

| AKT1 | AKT Serine/Threonine Kinase 1 | Cell survival, metabolism, angiogenesis |

| IL6 | Interleukin 6 | Pro-inflammatory cytokine, immune response |

| TNF | Tumor Necrosis Factor | Pro-inflammatory cytokine, apoptosis |

| STAT3 | Signal Transducer and Activator of Transcription 3 | Cell growth, apoptosis, immune response |

| BCL2 | B-Cell Lymphoma 2 | Apoptosis regulation |

| NFKB1 | Nuclear Factor Kappa B Subunit 1 | Inflammation, immunity, cell survival |

| PTGS2 | Prostaglandin-Endoperoxide Synthase 2 (COX-2) | Inflammation, pain |

| IL1B | Interleukin 1 Beta | Pro-inflammatory cytokine |

| CASP3 | Caspase 3 | Apoptosis execution |

Source: Based on network pharmacology analysis of Rehmannia glutinosa.[1]

While specific quantitative docking scores for this compound are not detailed in the available literature, results for the structurally similar compound Rehmaglutin C provide a valuable reference. The methodologies described allow for the generation of such data for this compound.